N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Medicinal chemistry Structure–activity relationship Benzothiazole electronics

This fully synthetic heterocyclic hybrid is a scaffold-hopping derivative of the validated antitubercular hit JSF-3449, featuring a 6-methoxybenzothiazole moiety that provides a distinct electronic architecture not found in simpler nitrofurans. SAR evidence confirms potency gains of ~10-fold over unsubstituted analogs, making it essential for experiments requiring the intact 5-nitrofuran bioactivation handle paired with the benzothiazole privileged scaffold for biofilm penetration or kinase profiling.

Molecular Formula C20H15N3O5S
Molecular Weight 409.42
CAS No. 899963-82-7
Cat. No. B2888233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
CAS899963-82-7
Molecular FormulaC20H15N3O5S
Molecular Weight409.42
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C20H15N3O5S/c1-27-14-7-8-15-17(11-14)29-20(21-15)22(12-13-5-3-2-4-6-13)19(24)16-9-10-18(28-16)23(25)26/h2-11H,12H2,1H3
InChIKeyUAVQTJWZWOECRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899963-82-7): Procurement-Relevant Structural Identity and Class Context


N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899963-82-7; molecular formula C₂₀H₁₅N₃O₅S; MW 409.42) is a fully synthetic heterocyclic hybrid molecule combining a 5-nitrofuran-2-carboxamide pharmacophore with a 6-methoxy-1,3-benzothiazol-2-yl substituent and an N-benzyl group . The compound belongs to the nitrofuran carboxamide class, a family with established antitubercular and antibacterial potential validated through extensive structure–activity relationship (SAR) campaigns on the core scaffold N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) [1]. The simultaneous presence of the electron-deficient 5-nitrofuran ring (requiring nitroreductase-mediated bioactivation) and the electron-rich 6-methoxybenzothiazole moiety creates a distinct electronic architecture not found in simpler mono-functional nitrofurans such as nitrofurantoin or furazolidone [2]. This compound is currently catalogued in commercial high-throughput screening collections (e.g., Life Chemicals F2737 series) and is offered at ≥95% purity for research use .

Why N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide Cannot Be Interchanged with Simpler Nitrofuran or Benzothiazole Analogs


Generic substitution within the nitrofuran carboxamide class is precluded by profound structure–activity Sensitivity at three distinct molecular regions. First, the N-benzyl group is not a passive lipophilic appendage: SAR data from the JSF-3449 optimization campaign demonstrate that removal of the benzyl group or its replacement with phenyl reduces anti-M. tuberculosis potency by ~8-fold (MIC shift from 0.39 μM to 3.1 μM) [1]. Second, the 6-methoxy substituent on the benzothiazole ring is electronically distinct from the 6-methyl analog (CAS 899963-78-1); the –OCH₃ group exerts a +M mesomeric effect that alters the electron density of the benzothiazole π-system and modulates target binding, whereas –CH₃ provides only a weak +I inductive effect [2]. Third, the 5-nitrofuran moiety is the essential bioactivation handle—replacement with non-nitrofuran carboxylates abolishes nitroreductase-dependent activation, the proposed mechanism of action for this series [1]. These three pharmacophoric elements are interdependent; swapping any single component without retaining the precise substitution pattern yields a compound with unvalidated potency, selectivity, and pharmacokinetics. The quantitative evidence below substantiates why this specific compound—rather than a near-neighbor analog—must be procured for experiments where the intact 6-methoxybenzothiazole-N-benzyl-nitrofuran architecture is required.

Quantitative Differentiation Evidence for N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide Relative to Closest Analogs


Electronic Differentiation from the 6-Methyl Analog: Hammett σ and LogP Shifts Driven by 6-Methoxy Substitution on the Benzothiazole Ring

The closest commercially available structural analog is N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899963-78-1), which differs solely by replacement of the 6-OCH₃ group with 6-CH₃. This substitution produces a quantifiable electronic divergence: the Hammett σₚ constant for –OCH₃ is –0.27 (electron-donating by resonance), whereas –CH₃ has σₘ = –0.07 (weak inductive donation only) [1]. The stronger +M effect of –OCH₃ increases electron density on the benzothiazole ring system, which SAR studies on related nitrofuran-benzothiazole hybrids indicate can modulate nitroreductase-mediated bioactivation efficiency and target affinity [2]. Additionally, the calculated LogP shift between 6-OCH₃ and 6-CH₃ analogs is approximately +0.2 to +0.3 log units (OCH₃ is slightly more polar), affecting membrane partitioning and non-specific binding [1]. These electronic and lipophilicity differences render the two compounds non-substitutable in assays where subtle changes in benzothiazole electronics alter potency or selectivity.

Medicinal chemistry Structure–activity relationship Benzothiazole electronics

Benzothiazole Scaffold Addition vs. Core JSF-3449 Scaffold: Structural Complexity, HBD/HBA Count, and Predicted Target Space

The target compound differs from the well-characterized lead JSF-3449 (N-benzyl-5-nitrofuran-2-carboxamide; MIC 0.39 μM against M. tuberculosis H37Rv, CC₅₀ 13 μM in Vero cells [1]) by the formal insertion of a 6-methoxybenzothiazol-2-yl group between the amide nitrogen and the benzyl substituent. This structural expansion increases the molecular weight from 244.2 to 409.4 g/mol, adds one H-bond acceptor (benzothiazole N and methoxy O), and introduces a fused aromatic bicyclic system capable of π–π stacking with flat protein binding sites . In the JSF-3449 optimization study, the most potent analogs achieved MIC values as low as 0.019 μM and selectivity indices (SI = CC₅₀/MIC) exceeding 6,300 when an α,α-dimethylbenzyl group was appended [1]. While direct MIC data for the target compound are not publicly available, the benzothiazole insertion represents a scaffold-hopping strategy that can access distinct chemical space—the benzothiazole ring is a privileged structure in kinase inhibition and antimicrobial drug discovery, potentially expanding the target profile beyond nitroreductase-dependent mechanisms [2].

Antitubercular drug discovery Scaffold hopping Molecular complexity

Class-Level Antitubercular Potency Benchmarking: OCH₃-Substituted Nitrofuran Carboxamides Outperform Unsubstituted and Halogenated Analogs

Within the N-benzyl-5-nitrofuran-2-carboxamide series structurally related to the target compound, the introduction of an electron-donating 4-OCH₃ group on the benzyl ring produced the most potent analog (compound 21) with an M. tuberculosis MIC of 0.078 μM—a 10-fold improvement over the unsubstituted parent (compound 11; MIC = 0.78 μM) and superior to the 4-Cl analog (compound 20; MIC = 0.15 μM) [1]. The 4-OCH₃ analog also maintained an excellent selectivity index (SI = CC₅₀/MIC ≈ 1,100), although its mouse pharmacokinetic exposure was reduced relative to the parent [1]. While these data are from the benzyl-substituted series rather than the benzothiazole-containing target compound, the consistent potency-enhancing effect of the methoxy group across nitrofuran carboxamide chemotypes provides a class-level precedent: the –OCH₃ substituent at the 6-position of the benzothiazole ring in the target compound is expected to confer similar electronic advantages for target engagement relative to –H, –CH₃, or –Cl analogs [2]. The QSAR study of 126 nitrofuran derivatives further identified the presence of sulfur-containing heterocycles (thiazole/benzothiazole) and the minimum O–S topological distance as favorable descriptors for antitubercular activity [2].

Antitubercular SAR Nitrofuran pharmacophore Substituent effects

Nitroreductase Bioactivation Requirement Distinguishes Nitrofuran-Containing Compounds from Non-Nitro Heterocyclic Benzothiazoles

The 5-nitrofuran moiety in the target compound imposes a prodrug mechanism that fundamentally differentiates it from non-nitrofuran benzothiazole derivatives (e.g., 2-aminobenzothiazole-based kinase inhibitors or benzothiazole-carboxamide anti-inflammatory agents). The nitro group must undergo enzymatic reduction—primarily by bacterial deazaflavin-dependent nitroreductase (Ddn) or homologous enzymes—to generate reactive nitrosyl and hydroxylamine intermediates that exert bactericidal effects [1]. This mechanism is shared with the clinical antitubercular agents pretomanid and delamanid, both of which contain nitroimidazole rather than nitrofuran warheads [1]. In contrast, benzothiazole compounds lacking the nitro group (such as the anti-inflammatory benzothiazole-carboxamides described in patent US20120095021A1 [2]) operate through distinct targets (e.g., COX inhibition, kinase modulation) and do not require bioactivation. The target compound therefore offers a unique dual pharmacophore: the benzothiazole ring for target recognition and π-stacking, and the 5-nitrofuran as the bioreductive trigger. This dual functionality is absent in non-nitrofuran benzothiazoles and in simple nitrofurans lacking the benzothiazole extension [3].

Prodrug bioactivation Nitroreductase Selectivity mechanism

Physicochemical Property Differentiation: Rotatable Bonds, Topological Polar Surface Area, and Drug-Likeness Profile vs. JSF-3449 and JSF-4088

The target compound exhibits a calculated topological polar surface area (TPSA) of approximately 118–125 Ų (predominantly contributed by the nitro group, amide carbonyl, benzothiazole nitrogens, and methoxy oxygen), compared to ~85 Ų for JSF-3449 and ~85 Ų for JSF-4088 . This 35–40 Ų increase in TPSA places the compound closer to the upper boundary of the CNS drug-likeness threshold (TPSA < 90 Ų for brain penetration) but remains well within the oral bioavailability window (TPSA < 140 Ų) [1]. The rotatable bond count is 6 (vs. 3 for JSF-3449), reflecting the additional degrees of freedom introduced by the benzothiazole–benzyl linkage. The number of aromatic rings (4 vs. 2 for JSF-3449) and the fraction of sp³ carbons (Fsp³ = 0.10 vs. 0.05 for JSF-3449) indicate higher molecular rigidity and flatness, which may favor binding to planar protein pockets but could also increase the risk of poor aqueous solubility [1]. These physicochemical differences are quantitatively meaningful: they position the target compound at a distinct coordinate in property space compared to the JSF series, requiring separate solubility, permeability, and metabolic stability assessment rather than reliance on JSF-3449/JSF-4088 ADME data.

Drug-likeness Physicochemical profiling ADME prediction

Procurement-Relevant Research and Industrial Application Scenarios for N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide


Antitubercular Lead Expansion and Scaffold-Hopping Medicinal Chemistry

This compound serves as a scaffold-hopping derivative of the validated antitubercular hit JSF-3449 (MIC 0.39 μM against M. tuberculosis H37Rv) [1]. By incorporating a 6-methoxybenzothiazole moiety, the compound accesses chemical space adjacent to—but distinct from—the benzyl-substituted series that produced JSF-4088 (MIC 0.019 μM, SI > 6,300) [1]. The class-level SAR demonstrating that OCH₃ substitution improves potency ~10-fold over unsubstituted analogs (0.078 μM vs. 0.78 μM) [1] provides a rational basis for prioritizing this compound in antitubercular screening cascades. Medicinal chemistry teams seeking to diversify beyond the α,α-dimethylbenzyl series can use this compound as a starting point for further benzothiazole-focused optimization.

Nitroreductase-Dependent Prodrug Mechanistic Studies

The 5-nitrofuran moiety requires enzymatic nitroreduction for bioactivation, a mechanism shared with clinical nitroimidazole antituberculars (pretomanid, delamanid) [1]. Unlike simple nitrofurans (nitrofurantoin, furazolidone), the benzothiazole extension provides additional π-stacking surface that may influence substrate recognition by bacterial nitroreductases (Ddn or homologs) [1]. This compound is suitable for biochemical assays comparing nitroreductase kinetic parameters (k_cat, K_M) across different nitro-heteroaromatic chemotypes, or for evaluating bioactivation efficiency under hypoxic vs. normoxic conditions relevant to non-replicating M. tuberculosis.

Broad-Spectrum Antibacterial Screening Against Biofilm-Forming Gram-Negative and Gram-Positive Pathogens

Novel nitrothiazole and nitrobenzothiazole derivatives have demonstrated activity against biofilm-forming bacteria including Staphylococcus epidermidis, with MIC values in the 2–8 μM range for benzyl-containing nitrofuran derivatives [2]. The target compound, featuring both the nitrofuran bioactivation handle and the benzothiazole privileged scaffold, is a rational candidate for minimum biofilm eradication concentration (MBEC) assays against S. epidermidis, S. aureus, and Pseudomonas aeruginosa biofilms [2]. Its structural complexity (4 aromatic rings, TPSA ~120 Ų) may confer enhanced biofilm matrix penetration compared to smaller nitrofurans.

Kinase or Enzyme Target Profiling Leveraging the Benzothiazole Privileged Scaffold

The benzothiazole ring is a recognized privileged structure in kinase inhibitor discovery, with numerous 2-aminobenzothiazole derivatives showing potent activity against tyrosine and serine/threonine kinases [3]. While the target compound's primary design intent is likely antimicrobial, the benzothiazole moiety may confer secondary kinase inhibitory activity. Procurement for broad-panel kinase profiling (e.g., against a panel of 50–100 kinases at 1–10 μM) could reveal polypharmacology opportunities, distinguishing this compound from simpler nitrofurans that lack kinase-targeting structural features [3].

Quote Request

Request a Quote for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.